An In-depth Technical Guide to 1-Ethyl-1,4-diazepan-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Ethyl-1,4-diazepan-2-one: Properties, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1,4-diazepan-2-one, a heterocyclic organic compound belonging to the diazepine family. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly the parent molecule 1,4-diazepan-2-one and other N-substituted diazepines. The guide covers the predicted physicochemical properties, proposes a viable synthetic route with a detailed experimental protocol, and discusses potential biological activities based on the broader class of 1,4-diazepine derivatives. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this and similar compounds in medicinal chemistry and drug discovery.
Introduction and Molecular Overview
1-Ethyl-1,4-diazepan-2-one is a derivative of 1,4-diazepan-2-one, featuring an ethyl group substituted at the nitrogen atom in the 1-position of the diazepine ring. The core structure is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.
The broader class of 1,4-diazepines has garnered significant interest in the pharmaceutical industry due to their diverse biological activities.[1] These compounds are known to exhibit a range of effects on the central nervous system, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[1] While many well-known drugs, such as Diazepam (Valium®), are benzodiazepines (a diazepine ring fused to a benzene ring), the non-fused diazepan-2-one scaffold represents a distinct chemical space with potential for novel therapeutic applications.[2][3]
This guide will focus on the specific properties and potential of the N-ethyl substituted variant, providing a theoretical and practical framework for its synthesis and characterization.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₇H₁₄N₂O | Based on the structure of 1,4-diazepan-2-one (C₅H₁₀N₂O) with the addition of a C₂H₄ group. |
| Molecular Weight | 142.20 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | The parent compound, 1,4-diazepan-2-one, is a solid. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the amide group and the tertiary amine should confer some polarity. |
| Boiling Point | Higher than the parent compound due to increased molecular weight and van der Waals forces. | General chemical principles. |
| Melting Point | Dependent on crystalline structure, but likely a low-melting solid. | General chemical principles. |
Synthesis and Characterization
The synthesis of 1-Ethyl-1,4-diazepan-2-one can be approached through several established methods for the formation of diazepine rings and N-alkylation. A plausible and efficient synthetic route is the reductive amination of N-(2-aminoethyl)glycine ethyl ester followed by cyclization, or direct N-alkylation of the pre-formed 1,4-diazepan-2-one.
Proposed Synthetic Workflow
A common and effective method for the synthesis of N-substituted cyclic amines is reductive amination. The following diagram illustrates a proposed two-step synthesis of 1-Ethyl-1,4-diazepan-2-one.
Caption: Proposed two-step synthesis of 1-Ethyl-1,4-diazepan-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Diazepan-2-one (Parent Compound)
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Materials: Ethyl acrylate, Ethylenediamine, Ethanol.
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Procedure:
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To a solution of ethylenediamine (1.0 eq) in ethanol, slowly add ethyl acrylate (1.0 eq) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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The resulting intermediate, N-(2-aminoethyl)-β-alanine ethyl ester, can be cyclized by heating under reflux in the presence of a base (e.g., sodium ethoxide) to yield 1,4-diazepan-2-one.
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The product can be purified by distillation under reduced pressure or by column chromatography.
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Step 2: N-Ethylation to Yield 1-Ethyl-1,4-diazepan-2-one
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Materials: 1,4-Diazepan-2-one, Ethyl iodide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
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Procedure:
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To a solution of 1,4-diazepan-2-one (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction to 0 °C and add ethyl iodide (1.2 eq) dropwise.
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Allow the reaction to stir at room temperature for 12-18 hours.
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Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-Ethyl-1,4-diazepan-2-one.
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Characterization
The synthesized 1-Ethyl-1,4-diazepan-2-one should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and methylene protons of the diazepine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the ethyl group carbons, and the four distinct methylene carbons of the diazepine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (142.20 g/mol ). |
| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl group (around 1650 cm⁻¹). |
Potential Biological Activity and Applications
While no specific biological data exists for 1-Ethyl-1,4-diazepan-2-one, the broader class of diazepine derivatives has a well-documented history of pharmacological activity.[1] The introduction of an N-ethyl group can modulate the parent compound's properties, such as its lipophilicity and ability to cross the blood-brain barrier, which in turn can influence its biological activity.
Potential Signaling Pathway Interactions
Many diazepine derivatives exert their effects by modulating the activity of neurotransmitter receptors in the central nervous system. A primary target for many anxiolytic and anticonvulsant drugs is the GABA-A receptor.[3]
Caption: Hypothetical mechanism of action via GABA-A receptor modulation.
It is plausible that 1-Ethyl-1,4-diazepan-2-one could act as a modulator of the GABA-A receptor, leading to anxiolytic, sedative, or anticonvulsant effects. Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to validate this hypothesis.
Other potential applications for N-substituted diazepanones could be in the development of novel antipsychotics, antidepressants, or antimicrobial agents, given the broad spectrum of activity observed in this chemical class.[1]
Conclusion and Future Directions
1-Ethyl-1,4-diazepan-2-one represents an under-explored molecule within the medicinally relevant class of diazepines. This guide has provided a comprehensive theoretical framework for its properties, a practical synthetic protocol, and a discussion of its potential biological activities. The lack of direct experimental data highlights an opportunity for further research. Future work should focus on the successful synthesis and thorough characterization of this compound, followed by a systematic evaluation of its pharmacological profile. Such studies could uncover novel therapeutic agents with improved efficacy and safety profiles.
References
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Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Diazepam (FDB007103). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [1][4]Diazepin-2-one. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzodiazepin-2-one. PubChem. Retrieved from [Link]
